2-(1H-indol-3-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide
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Overview
Description
2-(1H-indol-3-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide is a complex organic compound that features an indole core, a tetrazole ring, and an oxoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Tetrazole Ring Formation: The tetrazole ring can be formed by the cyclization of an azide with a nitrile in the presence of a catalyst such as zinc chloride.
Coupling Reactions: The indole and tetrazole intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Acylation: The final step involves the acylation of the coupled product with an oxoacetamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide can undergo various types of chemical reactions:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxoacetamide group can be reduced to form the corresponding amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: It can be studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biology: It can be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with hydrophobic pockets, while the tetrazole ring can form hydrogen bonds with amino acid residues. The oxoacetamide group can participate in covalent bonding or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)-N-(4-(4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide
- 2-(1H-indol-3-yl)-N-(4-(4-(2-ethoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-(1H-indol-3-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxyethyl group can enhance its solubility and bioavailability compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O4/c1-30-11-10-25-20(29)26(24-23-25)14-8-6-13(7-9-14)22-19(28)18(27)16-12-21-17-5-3-2-4-15(16)17/h2-9,12,21H,10-11H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSITYXBIHQQZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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